molecular formula C16H15BrO2 B1346308 2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 951884-43-8

2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1346308
CAS No.: 951884-43-8
M. Wt: 319.19 g/mol
InChI Key: NDZWXFRNWVFEOU-UHFFFAOYSA-N
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Description

2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H15BrO2. It is a derivative of benzophenone, featuring a bromine atom, two methyl groups, and a methoxy group attached to the benzene rings. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the bromination of 3’,5’-dimethyl-4’-methoxybenzophenone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of new pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of various chemical products, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets. The bromine atom and other functional groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Dimethyl-4’-methoxybenzophenone: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-4’-methoxybenzophenone: Similar structure but without the methyl groups, affecting its chemical properties.

    2-Bromo-3’,5’-dimethylbenzophenone: Lacks the methoxy group, leading to variations in its reactivity and uses.

Uniqueness

2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to the presence of both the bromine atom and the methoxy group, which confer specific chemical properties and reactivity. These functional groups make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZWXFRNWVFEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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